Hydrazinecarboxylic acid, 2-[[5-(trifluoromethyl)-2-pyridinyl]methylene]-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC16565339
Molecular Formula: C12H14F3N3O2
Molecular Weight: 289.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14F3N3O2 |
|---|---|
| Molecular Weight | 289.25 g/mol |
| IUPAC Name | tert-butyl N-[(E)-[5-(trifluoromethyl)pyridin-2-yl]methylideneamino]carbamate |
| Standard InChI | InChI=1S/C12H14F3N3O2/c1-11(2,3)20-10(19)18-17-7-9-5-4-8(6-16-9)12(13,14)15/h4-7H,1-3H3,(H,18,19)/b17-7+ |
| Standard InChI Key | TZMQQJBPPIXWBA-REZTVBANSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N/N=C/C1=NC=C(C=C1)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NN=CC1=NC=C(C=C1)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a hydrazinecarboxylic acid core (NH₂–NH–COOH) esterified with a tert-butyl group at the carboxylic acid moiety. The hydrazine nitrogen is further functionalized with a methylene bridge (–CH=N–) linked to a 5-(trifluoromethyl)pyridin-2-yl substituent. This architecture combines electron-deficient aromaticity (from the pyridine and trifluoromethyl group) with the steric bulk of the tert-butyl ester, influencing both reactivity and physical properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄F₃N₃O₂ |
| Molecular Weight | 289.25 g/mol |
| IUPAC Name | tert-butyl N-[(E)-[5-(trifluoromethyl)pyridin-2-yl]methylideneamino]carbamate |
| CAS Number | Not publicly disclosed |
| XLogP3-AA (Predicted) | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
Spectroscopic Characterization
While experimental spectroscopic data for this specific compound is limited, analogous hydrazinecarboxylic acid derivatives exhibit distinct infrared (IR) absorption bands:
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N–H stretch: ~3300 cm⁻¹ (hydrazine moiety)
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C=O stretch: ~1700 cm⁻¹ (carbamate ester)
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C–F stretch: ~1100–1200 cm⁻¹ (trifluoromethyl group).
Nuclear magnetic resonance (NMR) spectroscopy would reveal pyridinium proton signals near δ 8.5–9.0 ppm and tert-butyl protons as a singlet at δ 1.2–1.4 ppm.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves a two-step sequence:
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Formation of the Hydrazone: Condensation of hydrazinecarboxylic acid with 5-(trifluoromethyl)picolinaldehyde under acidic conditions (e.g., HCl, ethanol, reflux) to yield the methylene-linked hydrazone intermediate.
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Esterification: Reaction of the intermediate with tert-butanol in the presence of a coupling agent (e.g., DCC, DMAP) to install the tert-butyl ester.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazone | Ethanol, HCl, 80°C, 12 h | 65–75 |
| Esterification | tert-Butanol, DCC, DMAP, CH₂Cl₂, rt, 24 h | 50–60 |
Optimization Challenges
Key challenges include:
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Steric Hindrance: Bulky tert-butyl groups may slow esterification kinetics, necessitating excess reagents.
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Hydrazone Stability: The E/Z isomerism of the methylene hydrazone requires careful pH control to favor the desired stereochemistry.
Applications in Pharmaceutical and Agrochemical Research
Role as a Synthetic Intermediate
The compound’s trifluoromethyl group and tert-butyl ester enhance its utility in:
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